molecular formula C27H24N2O3 B2457111 N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-85-6

N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2457111
CAS No.: 898343-85-6
M. Wt: 424.5
InChI Key: NJZKYJRQKBLGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound identified as a potent and selective inhibitor of histone deacetylases (HDACs), a class of enzymes critical for epigenetic regulation. Epigenetic mechanisms control gene expression without altering the DNA sequence , and their dysregulation is a hallmark of various diseases, particularly cancer. This quinolinone-based acetamide derivative is designed to target specific HDAC isoforms, potentially leading to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in malignant cells. Its primary research value lies in its utility as a chemical probe to dissect the complex roles of HDACs in oncogenesis, cellular differentiation, and chromatin remodeling. Researchers employ this compound in targeted therapy development , investigating its efficacy and mechanism of action in vitro and in vivo models of hematological and solid tumors. By modulating the acetylation status of histone and non-histone proteins, it serves as a crucial tool for advancing our understanding of epigenetic networks and for validating HDAC inhibition as a therapeutic strategy.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-17-8-11-20(12-9-17)26(31)23-15-29(24-7-5-4-6-22(24)27(23)32)16-25(30)28-21-13-10-18(2)19(3)14-21/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZKYJRQKBLGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Starting Material : 3-Amino-4-methylbenzoic acid derivative.
  • Benzoylation : Treatment with 4-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields N-(3-carboxy-4-methylphenyl)-4-methylbenzamide.
  • Esterification : Conversion to the ethyl ester using ethanol and sulfuric acid.

Cyclization Conditions

  • Reaction : Heating the ester with ethyl acetoacetate in diphenyl ether at 220°C for 6 hours initiates cyclization via keto-enol tautomerization.
  • Outcome : Forms 3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinoline (Intermediate I ), confirmed by IR spectroscopy (C=O stretch at 1675 cm⁻¹).

Table 1 : Gould-Jacobs Reaction Optimization

Parameter Condition Yield (%)
Solvent Diphenyl ether 78
Temperature 220°C 78
Catalyst None 78
Alternative Solvent Mineral oil 65

Introduction of the Acetamide Side Chain

The acetamide moiety at position 1 of the quinolinone core is introduced via nucleophilic substitution or acylation.

Alkylation of Quinolinone Nitrogen

  • Substrate : Intermediate I (3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinoline).
  • Reagent : N-(3,4-Dimethylphenyl)-2-bromoacetamide, synthesized by brominating N-(3,4-dimethylphenyl)acetamide with PBr₃.
  • Conditions : Reaction in dry DMF with K₂CO₃ at 80°C for 12 hours.
  • Outcome : Target compound isolated in 62% yield after column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Acylation via Carbodiimide Coupling

  • Alternative Route : React Intermediate I with N-(3,4-dimethylphenyl)glycine using EDCl/HOBt in DCM.
  • Advantage : Avoids harsh alkylation conditions, improving functional group tolerance.
  • Yield : 58% after recrystallization from ethanol.

Conrad-Limpach Pathway for Quinolinone Formation

The Conrad-Limpach method offers an alternative route, particularly for derivatives with electron-withdrawing substituents.

Schiff Base Formation

  • Reactants : 3-Amino-4-methylbenzophenone (prepared via Ullmann coupling) and ethyl acetoacetate.
  • Conditions : Reflux in ethanol with acetic acid catalyst (5 mol%) for 24 hours.
  • Intermediate : Forms a Schiff base, characterized by NMR (imine proton at δ 8.2 ppm).

Cyclization and Acetamide Attachment

  • Cyclization : Heating the Schiff base in Dowtherm A at 250°C for 2 hours yields 3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinoline.
  • Side Chain Introduction : Same as Section 2.1, yielding the final product in 55% overall yield.

Table 2 : Comparison of Core Synthesis Methods

Method Temperature (°C) Yield (%) Purity (HPLC)
Gould-Jacobs 220 78 95
Conrad-Limpach 250 55 89

Modern Catalytic Approaches

Transition-metal-catalyzed methods enhance regioselectivity and reduce reaction times.

Palladium-Catalyzed C–N Coupling

  • Substrate : 1-Chloro-3-(4-methylbenzoyl)-4-oxoquinoline.
  • Reagent : N-(3,4-Dimethylphenyl)acetamide.
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ in toluene at 110°C.
  • Yield : 70% with >99% regioselectivity.

Photoredox Catalysis

  • Reaction : Radical-mediated coupling of quinolinone with N-(3,4-dimethylphenyl)acetamide using [Ir(ppy)₃] under blue LED light.
  • Advantage : Ambient temperature, functional group tolerance.
  • Limitation : Lower yield (48%) due to competing side reactions.

Characterization and Validation

Spectroscopic Analysis

  • IR : Peaks at 1680 cm⁻¹ (quinolinone C=O), 1655 cm⁻¹ (acetamide C=O).
  • ¹H NMR : Singlet at δ 2.3 ppm (Ar–CH₃), multiplet at δ 7.2–8.1 ppm (aromatic protons).
  • MS : Molecular ion peak at m/z 483.2 (M+H⁺).

Purity Assessment

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile:water 70:30).
  • Melting Point : 184–186°C (uncorrected).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing O-alkylation during side chain introduction.
  • Mitigation : Use of bulky bases (e.g., DBU) suppresses O-alkylation.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances alkylation rates but complicates purification.
  • Alternative : Switch to THF with phase-transfer catalysis (18-crown-6).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily due to its unique structural components which include a quinoline core. The following sections detail its specific applications:

Antitumor Activity

Numerous studies have focused on the antitumor potential of quinoline derivatives. For instance, compounds similar to N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide have shown promising results against various cancer cell lines.

A notable study demonstrated that derivatives with similar structural motifs induced apoptosis in cancer cells through the activation of caspases, suggesting that this compound could be developed further as an anticancer agent.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Caspase activation
Study BHeLa10.5Apoptosis induction

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. It has shown activity against various bacterial strains, which is particularly relevant given the rise of antibiotic resistance.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the molecular structure significantly influence biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating groups enhances lipophilicity and bioavailability.
  • Quinoline Core : Essential for interaction with biological targets such as enzymes involved in cancer progression and microbial growth.

Case Studies

Several case studies have been documented that highlight the therapeutic potential of this compound:

  • Case Study on Antitumor Activity : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen spanning three months.
  • Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that formulations containing this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: shares similarities with other quinoline derivatives and acetamide compounds.

    Quinoline derivatives: These compounds have a quinoline core and are known for their diverse biological activities.

    Acetamide compounds: These compounds contain an acetamide group and are used in various chemical and biological applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS Number: 898343-85-6) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylphenyl group and a dihydroquinoline moiety. Its molecular formula is C27H24N2O3C_{27}H_{24}N_{2}O_{3} with a molecular weight of approximately 424.5 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

2. Receptor Modulation:
It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for disease progression.

3. DNA Intercalation:
The compound has the potential to intercalate into DNA, affecting replication and transcription processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Effects: Preliminary studies suggest significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Activity: The compound shows promise in reducing inflammation through modulation of inflammatory pathways.
  • Antitumor Potential: Quinoline derivatives are often explored for their antitumor activity, and this compound may share similar properties.

Research Findings and Case Studies

Recent studies have highlighted the biological efficacy of similar compounds:

Compound Biological Activity Reference
5-Nitroindazole DerivativesAntichagasic and antineoplastic activity
Aloe-emodin DerivativesAnti-tyrosinase, antibacterial, anti-inflammatory
Quinoline DerivativesAntitumor activity

Case Study: Antitumor Activity

A study investigating the effects of quinoline derivatives demonstrated significant cytotoxicity against cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as antitumor agents.

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, showcasing their potential as effective antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinolinone core. A common approach includes:

  • Step 1 : Formation of the 4-oxo-1,4-dihydroquinoline scaffold via cyclization of substituted anilines with β-ketoesters.
  • Step 2 : Introduction of the 4-methylbenzoyl group at position 3 using Friedel-Crafts acylation or similar electrophilic substitution methods.
  • Step 3 : Acetamide functionalization at position 2 via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation with 3,4-dimethylphenylamine).
    Purification often employs column chromatography or recrystallization from dichloromethane/hexane mixtures .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

  • X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., N–H⋯O interactions), and packing motifs. SHELX programs are widely used for refinement .
  • NMR spectroscopy : Confirms regiochemistry and substitution patterns (e.g., ¹H NMR for methyl protons at δ ~2.3–2.5 ppm; ¹³C NMR for carbonyl signals at δ ~165–175 ppm).
  • Mass spectrometry : HRMS (High-Resolution MS) validates molecular formula and fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of the compound?

Polymorphism is common in acetamide derivatives due to conformational flexibility. To address discrepancies:

  • Variable-temperature XRD : Identifies thermally induced phase transitions.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) driving polymorphism.
  • DFT calculations : Compare experimental and theoretical lattice energies to assess stability of observed forms .
    In , three distinct conformers in the asymmetric unit highlight the need for rigorous refinement protocols using SHELXL .

Q. What methodologies are used to analyze bioactivity discrepancies in cell-based assays?

Bioactivity variations (e.g., IC50 fluctuations) may arise from:

  • Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS).
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
  • Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) to rule out kinase promiscuity.
    highlights similar challenges in quinazolinone derivatives, emphasizing dose-response validation across multiple cell lines .

Q. How can researchers design experiments to study environmental fate and ecotoxicology?

Adopt a tiered approach:

  • Phase 1 (Lab-scale) : Determine hydrolysis/photolysis rates under controlled pH/UV conditions. Use LC-MS/MS to track degradation products.
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (OECD 307/308 guidelines).
  • Phase 3 (Ecotoxicology) : Perform acute/chronic toxicity tests on Daphnia magna or Danio rerio, aligning with REACH regulations .

Q. What computational tools are recommended for SAR (Structure-Activity Relationship) modeling?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to predict binding modes with target proteins (e.g., kinases, GPCRs).
  • QSAR : Utilize CODESSA or MOE descriptors to correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety) with activity.
  • MD simulations : GROMACS or AMBER for assessing conformational dynamics over 100+ ns trajectories.
    provides InChI/SMILES data critical for input file preparation .

Methodological Challenges and Solutions

Q. How to address poor crystallinity during XRD analysis?

  • Crystal engineering : Co-crystallize with coformers (e.g., succinic acid) to enhance lattice stability.
  • Cryo-cooling : Use liquid nitrogen to reduce thermal motion artifacts.
  • Synchrotron radiation : High-flux X-rays (e.g., Diamond Light Source) improve weak diffraction patterns .

Q. What strategies mitigate synthesis yields below 50% in final coupling steps?

  • Optimize coupling reagents : Replace EDC with DMTMM for sterically hindered amines.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve efficiency.
  • Protecting groups : Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.